2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide
Description
2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide is a chloroacetamide derivative featuring a piperidin-4-yl core substituted with a 2-methylbenzyl group at the 1-position and a chloroacetyl moiety at the N-position. This compound is structurally characterized by its aromatic 2-methylphenyl group, which contributes to lipophilicity, and the piperidine ring, which may influence pharmacological interactions. Its molecular formula is C₁₅H₁₉ClN₂O, with a molecular weight of 278.78 g/mol (derived from PubChem data in ). The hydrochloride salt of this compound (CAS 1803596-54-4) is also documented, highlighting its relevance in pharmaceutical research .
Properties
Molecular Formula |
C15H21ClN2O |
|---|---|
Molecular Weight |
280.79 g/mol |
IUPAC Name |
2-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]acetamide |
InChI |
InChI=1S/C15H21ClN2O/c1-12-4-2-3-5-13(12)11-18-8-6-14(7-9-18)17-15(19)10-16/h2-5,14H,6-11H2,1H3,(H,17,19) |
InChI Key |
SUPBNMULIIPJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide typically involves the reaction of 1-[(2-methylphenyl)methyl]piperidin-4-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, and reducing agents, such as sodium borohydride or lithium aluminum hydride, are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Acetamide Backbone
(a) 2-Chloro-N-[1-(phenylmethyl)piperidin-4-yl]acetamide (CAS 865431-95-4)
- Structure : Differs by replacing the 2-methylphenyl group with a phenyl group.
- Properties : Molecular weight 266.77 g/mol (C₁₄H₁₉ClN₂O). The absence of the methyl group reduces steric hindrance and lipophilicity compared to the target compound.
(b) 2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide (CAS 1065484-54-9)
- Structure : Incorporates a thiazole ring instead of the 2-methylbenzyl group.
- Properties : Molecular weight 259.76 g/mol (C₁₀H₁₄ClN₃OS), with a higher polarity (PSA = 76.96 Ų) due to the thiazole moiety .
- Applications: Potential use in medicinal chemistry for targeting enzymes or receptors sensitive to heterocyclic motifs.
(c) N-[1-(Chloroacetyl)-4-piperidinyl]-N-methylacetamide (CAS MFCD21096125)
Analogues with Heterocyclic Substitutions
(a) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structure : Replaces the piperidine ring with a pyrazole core.
(b) 2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide (CAS 956769-09-8)
Agrochemical Analogues
(a) Dimethenamid (CAS 163515-14-8)
- Structure : 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide.
- Properties : LogP ~2.8, optimized for herbicidal activity via thienyl and methoxy groups .
- Applications : Pre-emergent herbicide targeting grass weeds.
(b) Alachlor (CAS 15972-60-8)
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogues
*Estimated based on structural analogs.
Pharmacological Activity Insights
- Muscarinic Receptor Antagonism : The compound 2-Chloro-N-(1-(2-oxo-2-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-5-yl)ethyl)piperidin-4-yl)acetamide () demonstrates potent M2 receptor antagonism, highlighting the role of the piperidine-acetamide scaffold in CNS drug design .
- Antiatherosclerotic Potential: Goxalapladib (), a complex acetamide derivative, shows how structural modifications (e.g., naphthyridine rings) can target specific disease pathways .
Biological Activity
2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide, a compound with the molecular formula C15H21ClN2O, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a 2-methylphenyl group and a chloroacetyl moiety. Its structural attributes contribute to its interaction with biological targets, particularly in the central nervous system.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a selective ligand for dopamine receptors, particularly the D4 subtype, which is implicated in cognitive functions and neuropsychiatric disorders .
Key Findings:
- Dopamine D4 Receptor Affinity : The compound exhibits significant binding affinity for dopamine D4 receptors, suggesting potential applications in treating conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) .
- Antimicrobial Activity : While not extensively studied for antimicrobial properties, related compounds within the piperidine class have shown antibacterial effects against various pathogens. For instance, certain alkaloids demonstrate strong inhibitory activity against Gram-positive and Gram-negative bacteria .
Biological Activity Data
The following table summarizes some biological activities associated with similar piperidine derivatives:
| Compound Name | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial against E. coli | <125 | |
| Compound B | Antifungal against Candida albicans | 75 | |
| Compound C | Dopamine receptor antagonist | - |
Case Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological profile of various piperidine derivatives, including this compound. The results indicated that the compound modulates dopaminergic activity, which may relate to its therapeutic potential in treating mood disorders .
Case Study 2: Structure-Activity Relationship
Research focusing on structure-activity relationships (SAR) has revealed that modifications in the piperidine ring significantly affect receptor binding affinity. The presence of the chloro group appears to enhance interaction with dopamine receptors compared to non-chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
